![molecular formula C15H17N3O B2738003 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1484868-13-4](/img/structure/B2738003.png)
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that features a quinazoline moiety fused with an azabicyclo octane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic synthesis. One common method starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzamide and an appropriate aldehyde or ketone under acidic or basic conditions . The azabicyclo octane structure is then introduced through a series of cyclization reactions, often involving the use of catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
Medicinal Chemistry Applications
The compound has been investigated for its bioactivity, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Recent studies have highlighted the efficacy of quinazoline derivatives, including 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, as potential anticancer agents. Notable findings include:
- Inhibition of Kinases : Quinazoline derivatives have been shown to act as inhibitors of various kinases involved in cancer progression, such as phosphoinositide 3-kinase and receptor tyrosine kinases .
- Cell Line Studies : Compounds similar to this have demonstrated activity against breast cancer cell lines and other malignancies, showcasing their potential as therapeutic agents .
Neuropharmacological Effects
The structure of this compound suggests possible applications in treating neurological conditions:
- Anticonvulsant Properties : Quinazoline derivatives have been screened for anticonvulsant activity, with some showing potency comparable to established treatments like carbamazepine .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative diseases.
Anti-inflammatory Activity
Research has indicated that quinazoline derivatives exhibit anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
- Therapeutic Potential : The anti-inflammatory effects observed in preclinical models suggest that these compounds could be developed into treatments for inflammatory diseases.
Case Studies and Research Findings
A selection of studies illustrates the diverse applications of this compound:
作用机制
The mechanism of action of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases . The azabicyclo octane structure may enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
Quinazolin-4-yl derivatives: These compounds share the quinazoline core and exhibit similar biological activities, such as kinase inhibition and anti-cancer properties.
Azabicyclo[3.2.1]octane derivatives: These compounds feature the azabicyclo octane structure and are studied for their potential as neurotransmitter modulators and enzyme inhibitors.
Uniqueness
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the quinazoline and azabicyclo octane structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances the compound’s potential as a therapeutic agent .
生物活性
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that combines a quinazoline moiety with an azabicyclo octane structure. This unique architecture allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₁₇N₃O
- Molecular Weight : 255.31 g/mol
- CAS Number : 1484868-13-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, the quinazoline moiety is known to inhibit tyrosine kinases, which are crucial in various cell signaling pathways associated with cancer and other diseases .
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study indicated broad-spectrum antitumor activity against various tumor cell lines, with growth inhibition (GI) values ranging from 25.8% to 41.2% for specific derivatives . The mechanism involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation.
Antimicrobial Activity
In addition to its antitumor potential, this compound has shown antimicrobial properties comparable to established antibiotics such as gentamicin. Its effectiveness against a range of microbial strains positions it as a candidate for further development in infectious disease treatment .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression. Its structural characteristics enable it to act as a competitive inhibitor, binding effectively to active sites on target enzymes .
Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)
A series of studies focused on the synthesis and evaluation of quinazoline derivatives revealed that certain analogs exhibited potent DHFR inhibition with IC50 values between 0.3 μM and 0.8 μM. These findings suggest that modifications in the quinazoline structure can enhance biological activity significantly .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations demonstrated that selected derivatives of the compound displayed broad-spectrum antimicrobial activity, indicating potential applications in treating bacterial infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
属性
IUPAC Name |
8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJWCBUGRPHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。